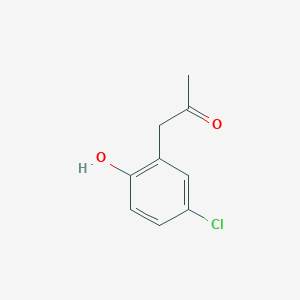
1-(5-Chloro-2-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)propan-2-one is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its solid physical state, a melting point of 59-60°C, and a boiling point of 135-136°C at 15 mmHg .
Preparation Methods
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propanone under specific conditions. One common method includes the use of anhydrous ethanol and a few drops of glacial acetic acid as catalysts . The reaction mixture is refluxed and then cooled to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Chloro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
2’-Hydroxy-5’-chloropropiophenone: Similar in structure but differs in the position of the hydroxyl group.
5’-Chloro-2’-hydroxypropiophenone: Another closely related compound with slight variations in functional groups.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to their structural differences.
Biological Activity
1-(5-Chloro-2-hydroxyphenyl)propan-2-one, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential in antimicrobial, anticancer, and antioxidant applications. Understanding its biological activity is essential for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and a hydroxyl group attached to a phenyl ring, influencing its reactivity and biological interactions. The molecular formula is C10H11ClO2.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various pathogens.
Key Findings:
- Activity Against Gram-positive Bacteria : Studies have shown that this compound exhibits structure-dependent antimicrobial activity against Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis .
- Resistance Challenges : Due to increasing antimicrobial resistance, novel compounds like this compound are critical in developing effective treatments against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been explored extensively.
Case Study:
In vitro studies on human lung cancer cell lines (A549) demonstrated that modifications to the compound's structure significantly enhance its anticancer efficacy. For instance:
- A derivative with a 3,5-dichloro substitution reduced cell viability by approximately 24.5%, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays.
Results:
- Compounds derived from this structure showed antioxidant activity exceeding that of well-known antioxidants like ascorbic acid, with some exhibiting up to 1.5 times higher DPPH radical scavenging activity .
Summary of Biological Activities
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
InChI Key |
YINSMSLKAYFLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















